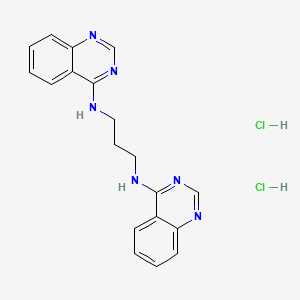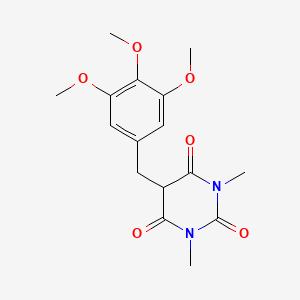
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol, also known as Fasudil, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Fasudil was first developed as a vasodilator, but its pharmacological properties have since been explored for a variety of other indications.
Mécanisme D'action
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is a potent inhibitor of Rho-kinase, an enzyme that plays a key role in regulating smooth muscle contraction and cell motility. By inhibiting Rho-kinase, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol reduces the constriction of blood vessels and promotes vasodilation. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol also has neuroprotective effects, which are thought to be mediated through its ability to inhibit Rho-kinase and reduce inflammation.
Biochemical and Physiological Effects
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to have a variety of biochemical and physiological effects. In addition to its vasodilatory and neuroprotective effects, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to reduce oxidative stress, inhibit apoptosis, and modulate the immune response. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has several advantages as a research tool. It is a well-characterized molecule with a known mechanism of action, making it a useful tool for studying Rho-kinase signaling pathways. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is also relatively easy to synthesize and has a low toxicity profile, making it a safe and effective tool for in vitro and in vivo experiments.
One limitation of 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is its poor solubility in water, which can make it difficult to administer in certain experimental settings. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is also metabolized quickly in vivo, which can limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research on 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a treatment.
Another potential area of research is 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol's effects on cancer. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to have anti-cancer effects in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy.
Finally, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol's effects on cardiovascular disease and stroke continue to be an area of active research. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to reduce blood pressure and improve blood flow in animal models of hypertension and stroke, and further research is needed to determine its potential as a treatment for these conditions.
Méthodes De Synthèse
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol can be synthesized through a multistep process that involves the condensation of 2-methoxyphenol with 3,4-dimethoxybenzaldehyde to form a Schiff base. This intermediate is then reduced with sodium borohydride to yield the final product, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol.
Applications De Recherche Scientifique
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been the subject of numerous scientific studies, primarily for its potential therapeutic applications. Research has focused on its effects on cardiovascular disease, stroke, and neurodegenerative disorders. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has also been studied for its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-12-4-5-15(20)14(9-12)18-13-10-17(23-3)16(22-2)8-11(13)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAUCQPRSJTDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2C3=CC(=C(C=C3CCN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B4880236.png)
![methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4880237.png)

![N-(2-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4880244.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4880256.png)

![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4880264.png)

![10-benzoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4880275.png)
![benzyl 3-{[(2,3-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B4880278.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4880279.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B4880305.png)
